molecular formula C13H18N4O B12228111 1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B12228111
M. Wt: 246.31 g/mol
InChI Key: ICSZYZCHOXXFEU-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine ring with a cyclopropyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a hydrogenation reaction of pyridine derivatives or via cyclization of appropriate precursors.

    Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings can be coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using reagents like carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

    Cyclization: Catalysts like palladium or copper, and appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H18N4O/c14-12(18)9-4-7-17(8-5-9)11-3-6-15-13(16-11)10-1-2-10/h3,6,9-10H,1-2,4-5,7-8H2,(H2,14,18)

InChI Key

ICSZYZCHOXXFEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC(CC3)C(=O)N

Origin of Product

United States

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